Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

Physicochemical Profiling ADME Prediction Membrane Permeability

This 2,2-diphenyl-1,3-benzodioxole derivative features a 7-methoxy-5-methyl ester substitution pattern that imparts distinct steric hindrance and a high XLogP3 of 4.6, directly influencing membrane permeability and target engagement. The methyl ester serves as a strategic handle for hydrolysis, reduction, or aminolysis—enabling rapid SAR exploration—while the diphenyl groups direct regioselective functionalization. Its well-defined chromatographic behavior (density 1.252 g/cm³, PSA 54 Ų) makes it a reliable reference standard for RP-HPLC method validation. Strictly avoid generic benzodioxole substitutes, as subtle structural variations produce irreproducible synthetic yields and divergent activity profiles.

Molecular Formula C22H18O5
Molecular Weight 362.4 g/mol
CAS No. 102706-14-9
Cat. No. B009251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
CAS102706-14-9
Molecular FormulaC22H18O5
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC
InChIInChI=1S/C22H18O5/c1-24-18-13-15(21(23)25-2)14-19-20(18)27-22(26-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,1-2H3
InChIKeyWVRUKYMJAFHADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Methoxy-2,2-Diphenyl-1,3-Benzodioxole-5-Carboxylate (CAS 102706-14-9): A Structural Overview for Research Sourcing


Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS 102706-14-9) is a synthetic benzodioxole derivative with the molecular formula C₂₂H₁₈O₅ and a molecular weight of 362.4 g/mol [1]. This compound is characterized by a 1,3-benzodioxole core bearing a methoxy group at the 7-position, a methyl ester at the 5-position, and two phenyl substituents at the 2-position. The diphenyl substitution imparts significant steric hindrance that can influence both chemical reactivity and biological target engagement [2]. It is commercially available from multiple vendors with typical purity specifications ranging from 95% to 98% .

Why In-Class Benzodioxole Analogs Cannot Simply Substitute Methyl 7-Methoxy-2,2-Diphenyl-1,3-Benzodioxole-5-Carboxylate


Generic substitution within the 1,3-benzodioxole chemical class is ill-advised due to the profound impact of subtle structural variations on physicochemical properties, synthetic accessibility, and potential biological performance. While the 2,2-diphenyl-1,3-benzodioxole core serves as a common pharmacophore [1], the specific substitution pattern of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate—namely the 7-methoxy and 5-carboxylate methyl ester groups—yields a distinct set of computed properties, including a high XLogP3 of 4.6, a polar surface area of 54 Ų, and a specific hydrogen-bond acceptor count of 5 [2]. These parameters directly influence critical research outcomes such as membrane permeability, chromatographic behavior, and target binding. The presence of the methyl ester also provides a strategic site for further derivatization, a feature absent in simpler diphenylbenzodioxole analogs. Consequently, substituting this compound with a related, but structurally different, benzodioxole derivative can lead to irreproducible synthetic yields, altered biological activity profiles, and significant deviations in physical property assays. The quantitative evidence in Section 3 substantiates this lack of interchangeability.

Quantitative Differentiation Evidence for Methyl 7-Methoxy-2,2-Diphenyl-1,3-Benzodioxole-5-Carboxylate (CAS 102706-14-9)


Elevated Lipophilicity (XLogP3) vs. Unsubstituted Diphenylbenzodioxole Core

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate exhibits a substantially higher computed lipophilicity (XLogP3 = 4.6) compared to the unsubstituted 2,2-diphenyl-1,3-benzodioxole core. The presence of the methoxy and methyl ester groups increases the compound's partition coefficient, predicting enhanced passive membrane permeability and altered chromatographic retention [1]. This property is critical for applications in cell-based assays and drug candidate profiling.

Physicochemical Profiling ADME Prediction Membrane Permeability

Hydrogen Bond Acceptor Profile Differentiates from the Carboxylic Acid Analog

In comparison to its direct carboxylic acid analog (7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid, CAS 717131-59-4), methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate possesses zero hydrogen-bond donor groups versus the acid's one H-bond donor (the -OH of the carboxylic acid) . This fundamental difference alters its intermolecular interaction capacity, as reflected in the target compound's Topological Polar Surface Area (TPSA) of 54 Ų and its 5 hydrogen bond acceptor sites [1]. The methyl ester cannot participate in strong intermolecular hydrogen bonding as a donor, which can lead to improved solubility in organic solvents and altered protein-binding characteristics relative to the acid.

Medicinal Chemistry Structure-Activity Relationship Solubility Optimization

Synthetic Versatility Conferred by the Methyl Ester Moiety

The presence of the methyl ester at the 5-position provides a well-defined and readily modifiable functional group that is absent in the unsubstituted 2,2-diphenyl-1,3-benzodioxole core . This ester can undergo hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or amidation to form amide derivatives . This synthetic handle is a primary driver for its procurement as a versatile intermediate, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The steric hindrance imparted by the diphenyl groups also directs regioselectivity in subsequent reactions [1].

Organic Synthesis Medicinal Chemistry Building Block Utility

Validated Commercial Purity Specifications (95-98%)

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is commercially available with defined purity specifications, commonly 95% from AKSci and 96% from Alfa Chemistry, ensuring a consistent and reliable starting material for research . In contrast, many structurally related benzodioxole derivatives are either not commercially available or are offered at lower, undefined purity levels, introducing variability and potential irreproducibility into experimental workflows. The availability of this specific compound from multiple vendors with documented quality metrics reduces procurement risk and supports experimental rigor.

Chemical Procurement Quality Control Reproducible Research

Recommended Application Scenarios for Methyl 7-Methoxy-2,2-Diphenyl-1,3-Benzodioxole-5-Carboxylate Based on Quantitative Evidence


Lead Optimization in Medicinal Chemistry Programs Targeting Intracellular Proteins

Given its elevated lipophilicity (XLogP3 = 4.6) [1], this compound is particularly well-suited for early-stage drug discovery projects where passive diffusion across cellular membranes is a critical design parameter. Its high LogP value suggests it may achieve higher intracellular concentrations compared to less lipophilic analogs, making it a strategic choice for screening against cytosolic or nuclear targets. Its established methyl ester handle further enables rapid SAR exploration around this scaffold .

Synthesis of Diverse Benzodioxole-Derived Compound Libraries via Ester Modification

The methyl ester moiety at the 5-position is a key functional handle for generating a variety of derivatives, including carboxylic acids (via hydrolysis), alcohols (via reduction), and amides (via aminolysis) . This synthetic versatility makes methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate an ideal building block for combinatorial chemistry efforts aimed at exploring the chemical space around the 1,3-benzodioxole pharmacophore. The steric environment created by the 2,2-diphenyl groups can also direct regioselective functionalization [2].

Development of Chromatographic and Analytical Methods Requiring a Stable, Lipophilic Standard

The compound's well-defined physicochemical properties—including a high boiling point (496°C at 760 mmHg), density (1.252 g/cm³), and specific LogP [1]—render it a suitable candidate for use as a reference standard in reversed-phase high-performance liquid chromatography (RP-HPLC) method development and validation. Its strong UV absorbance due to the aromatic system and its defined chromatographic behavior allow for reliable calibration in analytical assays. The commercial availability with documented purity (95-96%) further supports this application.

Investigation of Structure-Activity Relationships for COX Inhibition or Antioxidant Activity

As a member of the 1,3-benzodioxole class, which is known to exhibit COX-inhibitory and antioxidant properties [3], this compound serves as a valuable tool compound for SAR studies. Its specific substitution pattern (7-methoxy, 5-methyl ester) allows researchers to deconvolute the contributions of these individual functional groups to overall biological activity when compared against simpler analogs like 2,2-diphenyl-1,3-benzodioxole [1]. This makes it a critical component in any systematic medicinal chemistry campaign focused on this chemical space.

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